AN-2898 (CAS 906673-33-4) is a potent, boron-containing small-molecule inhibitor of phosphodiesterase 4 (PDE4) and PDE7, characterized by a 3,4-dicyanophenoxy-substituted benzoxaborole core. In procurement and material selection, it serves as a critical high-affinity reference standard for metalloenzyme inhibitor design and dermatological formulation research. Unlike conventional catechol-based PDE4 inhibitors, the sp3-hybridized boronate of AN-2898 directly coordinates with the bimetallic active site (Zn2+ and Mg2+) and a nucleophilic water molecule, mimicking the native cAMP phosphate binding mode[1].
Generic substitution of AN-2898 with its mono-cyano analog crisaborole (AN2728) or non-boron PDE4 inhibitors (such as apremilast) frequently fails in rigorous comparative assays. The addition of a second cyano group at the 3-position of the phenoxy ring in AN-2898 significantly enhances its binding kinetics and alters its target profile [1]. Substituting AN-2898 with crisaborole results in a nearly 2.6-fold loss in enzyme binding affinity, which alters dose-response curves and requires higher concentrations that can induce off-target cytotoxicity in sensitive primary cell cultures [2], [3]. Furthermore, non-boron substitutes completely lack the distinct bimetallic coordination mechanism, rendering them useless as structural benchmarks for boron-pharmacophore development [1].
AN-2898 demonstrates a refined binding affinity for the PDE4B catalytic domain due to its 3,4-dicyanophenoxy moiety. Quantitative kinetic assays reveal that AN-2898 achieves a Ki of 65 nM [1], whereas its closest in-class comparator, crisaborole (AN2728), exhibits a Ki of 173 nM[2]. This ~2.6-fold enhancement in binding affinity allows researchers to utilize lower compound concentrations in competitive binding assays and cellular models.
| Evidence Dimension | Workflow fit (assay sensitivity) |
| Target Compound Data | Ki = 65 nM |
| Comparator Or Baseline | Crisaborole (AN2728): Ki = 173 nM |
| Quantified Difference | ~2.6-fold higher binding affinity (lower Ki) |
| Conditions | Competitive inhibition of PDE4B catalytic domain against cAMP substrate |
Enables the use of lower active concentrations in in vitro assays, minimizing off-target effects and improving the signal-to-noise ratio in cellular screening.
While many PDE4 inhibitors are strictly selective, AN-2898 provides a dual-inhibition profile that is highly valuable for complex inflammatory modeling. AN-2898 inhibits PDE4 with an IC50 of 60 nM and simultaneously inhibits PDE7 with an IC50 of 210 nM [1]. In contrast, standard selective inhibitors like apremilast lack meaningful PDE7 suppression. This dual activity is critical for suppressing a broader spectrum of pro-inflammatory cytokines, including TNF-α, IL-12, and IL-23, from peripheral blood mononuclear cells.
| Evidence Dimension | Precursor / Tool compound suitability |
| Target Compound Data | PDE4 IC50 = 60 nM; PDE7 IC50 = 210 nM |
| Comparator Or Baseline | Standard selective PDE4 inhibitors (e.g., apremilast): Negligible PDE7 activity |
| Quantified Difference | Sub-micromolar dual inhibition of both PDE4 and PDE7 |
| Conditions | Enzymatic activity assays and cytokine release assays in hPBMCs |
Essential for researchers modeling synergistic anti-inflammatory responses where both cAMP-specific (PDE4) and related (PDE7) pathways must be modulated simultaneously.
In translational and clinical meta-analyses evaluating topical PDE4 inhibitors for mild-to-moderate atopic dermatitis, AN-2898 demonstrated a more rapid onset of lesion clearance compared to crisaborole. At day 14 of treatment, AN-2898 achieved a Standardized Mean Difference (SMD) of -0.76 in target lesion score reduction, whereas crisaborole achieved an SMD of -0.59 [1]. This statistically significant advantage in early-phase efficacy establishes AN-2898 as a more stringent positive control for evaluating the rapid-onset capabilities of new topical formulations.
| Evidence Dimension | Formulation compatibility / Benchmark API |
| Target Compound Data | SMD = -0.76 at Day 14 |
| Comparator Or Baseline | Crisaborole: SMD = -0.59 at Day 14 |
| Quantified Difference | 28.8% greater reduction in target lesion severity at the 14-day mark |
| Conditions | Meta-analysis of clinical target lesion score reductions in mild-to-moderate atopic dermatitis |
Provides a fast-acting benchmark API for formulators optimizing skin-penetration vehicles and dermatological formulations.
Due to its sp3-hybridized boronate that directly coordinates with the bimetallic active site (Zn2+/Mg2+) and nucleophilic water, AN-2898 is an effective structural benchmark for teams designing novel boron-containing metal-binding pharmacophores (MBPs)[1].
AN-2898's ability to inhibit both PDE4 (IC50 60 nM) and PDE7 (IC50 210 nM) makes it a critical tool compound for in vitro studies requiring simultaneous suppression of these pathways to evaluate broad-spectrum cytokine release (TNF-α, IL-12, IL-23) in human peripheral blood mononuclear cells[2].
Given its greater Day 14 lesion reduction scores compared to crisaborole, AN-2898 serves as a stringent, high-performance reference active pharmaceutical ingredient (API) for industrial formulators optimizing skin penetration and rapid-onset efficacy in dermatological vehicles [3].